molecular formula C18H21NO2 B12872488 4-(Diethylamino)methyl-3-methoxydibenzofuran CAS No. 42840-14-2

4-(Diethylamino)methyl-3-methoxydibenzofuran

Cat. No.: B12872488
CAS No.: 42840-14-2
M. Wt: 283.4 g/mol
InChI Key: SCSODCHSVQKTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)methyl-3-methoxydibenzofuran is a chemical compound with the molecular formula C18H21NO2. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is known for its unique chemical structure and properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(Diethylamino)methyl-3-methoxydibenzofuran typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxydibenzofuran with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

4-(Diethylamino)methyl-3-methoxydibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Diethylamino)methyl-3-methoxydibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Diethylamino)methyl-3-methoxydibenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(Diethylamino)methyl-3-methoxydibenzofuran can be compared with other similar compounds, such as:

  • 2-Hydroxy-4-methoxydibenzofuran
  • 2-Hydroxy-4,5-dimethoxydibenzofuran
  • Coniferaldehyde
  • Methyl 4-hydroxycinnamate
  • Kakuol
  • 5,7-Dihydroxychromone
  • Rutaecarpine
  • Pinoresinol

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific diethylamino and methoxy substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

42840-14-2

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-ethyl-N-[(3-methoxydibenzofuran-4-yl)methyl]ethanamine

InChI

InChI=1S/C18H21NO2/c1-4-19(5-2)12-15-16(20-3)11-10-14-13-8-6-7-9-17(13)21-18(14)15/h6-11H,4-5,12H2,1-3H3

InChI Key

SCSODCHSVQKTNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.